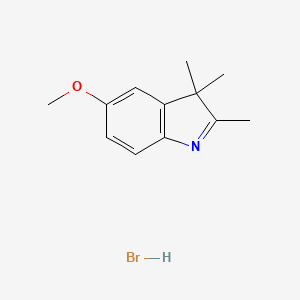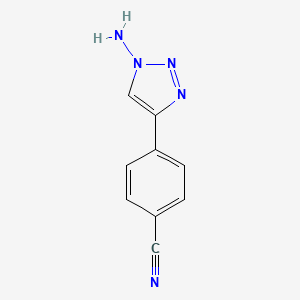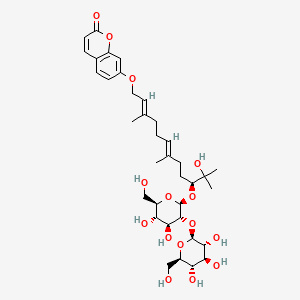![molecular formula C12H12N2O B14646268 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one CAS No. 55661-64-8](/img/structure/B14646268.png)
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one is a heterocyclic compound that belongs to the naphthyridine family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one typically involves cyclocondensation reactions. One common method includes the cyclocondensation of N-substituted 6-aminouracils with 3- and 7-methyl-2-iodoquinoline-3-carbaldehydes . This reaction proceeds under specific conditions to yield the desired naphthyridine derivatives.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparación Con Compuestos Similares
- 10-Alkylamino-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines : These compounds share a similar core structure but differ in their substituents.
- 1,1-Dimethylheptyl-11-hydroxytetrahydrocannabinol : Although structurally different, this compound shares some functional similarities in terms of biological activity.
Uniqueness: 7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
55661-64-8 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydro-5H-benzo[c][1,8]naphthyridin-6-one |
InChI |
InChI=1S/C12H12N2O/c15-12-10-5-2-1-4-8(10)9-6-3-7-13-11(9)14-12/h3,6-7H,1-2,4-5H2,(H,13,14,15) |
Clave InChI |
CGFQPYJSTQDPJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C3=C(NC2=O)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


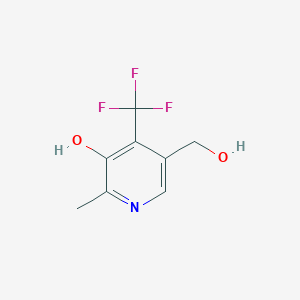
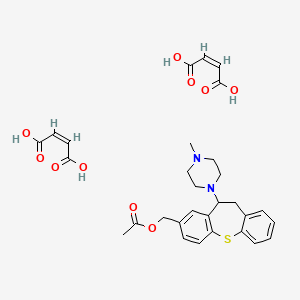
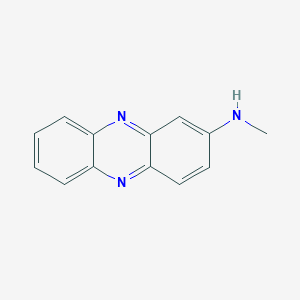
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)
![2-Amino-3-{[(naphthalen-1-yl)methyl]amino}but-2-enedinitrile](/img/structure/B14646231.png)
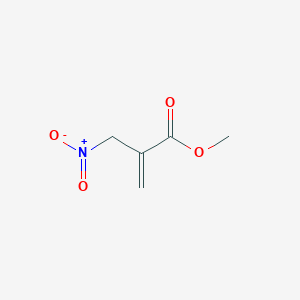
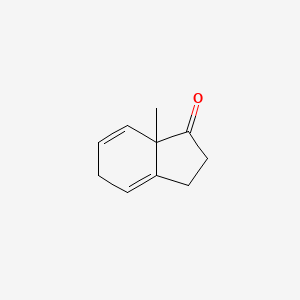
![1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine](/img/structure/B14646242.png)
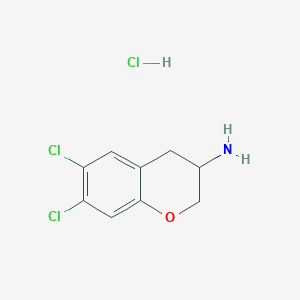

![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
